molecular formula C11H13ClFNO2 B1425141 (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1820569-65-0

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1425141
M. Wt: 245.68 g/mol
InChI Key: IWHIRKZZFPGHKK-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as 2-FPH, is a synthetic compound that has been used in scientific research for a variety of applications. It is a chiral compound with a unique structure that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Influenza Neuraminidase Inhibition

One notable application of compounds related to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of influenza neuraminidase inhibitors. For example, the synthesis and structural analysis of such compounds, specifically focusing on their interaction with the active site of neuraminidase, have been explored. This is crucial for understanding how these compounds can potentially inhibit the influenza virus (Wang et al., 2001).

Structural and Conformational Studies

Research has also been conducted on the structural and conformational aspects of similar compounds. These studies are vital for understanding the physical and chemical properties of these compounds, which can impact their potential applications in pharmaceuticals and other areas (Burgos et al., 1992).

Synthesis and Chemical Transformation

Synthesis and chemical transformation of related compounds are crucial for exploring their potential applications. For instance, studies on the enantioselective nitrile anion cyclization to produce substituted pyrrolidines demonstrate the synthetic versatility of these compounds (Chung et al., 2005). These synthesis methods can be foundational for developing new pharmaceuticals and materials.

Solvatochromism and Solvation Energy Studies

Research into the solvatochromism and solvation energy relationship of compounds like diol- and proline-functionalized azo dyes, which include structures similar to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, contributes to our understanding of how these compounds interact with solvents. This knowledge is essential for applications in dye chemistry and material science (Hofmann et al., 2008).

Enone-Promoted Decarboxylation Studies

The enone-promoted decarboxylation of trans-4-hydroxy-proline to access pyrrolidin-3-ol hydrochloride using biomass-derived isophorone has been explored. This type of research has implications for sustainable chemistry and green manufacturing processes (Pilkington et al., 2021).

Escherichia coli Proline Transport System

Understanding the specificity of transport systems in bacteria, such as the proline permease in Escherichia coli, is another area where related compounds are studied. This research is significant for understanding bacterial physiology and could have implications in developing antibacterial strategies (Rowland & Tristram, 1975).

properties

IUPAC Name

(3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHIRKZZFPGHKK-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

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